3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane
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Overview
Description
3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane is a spirocyclic compound characterized by its unique three-dimensional structure. Spirocyclic compounds are known for their distinct physicochemical properties, such as enhanced lipophilicity, aqueous solubility, and metabolic stability . The presence of cyclopropyl groups and an azaspiro core makes this compound particularly interesting for various applications in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the synthesis of complex spirocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the synthesis . Additionally, the selection of environmentally benign reagents and catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons .
Scientific Research Applications
3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Spirocyclic oxindoles: Known for their applications in medicinal chemistry and as intermediates in total synthesis.
Cyclopropyl-containing peptides: Used in the development of bioactive molecules with enhanced binding affinity and specificity.
Uniqueness
3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and enhances its potential as a versatile building block in synthetic chemistry and drug discovery . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance .
Properties
IUPAC Name |
3-cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-6-13(15-7-1)9-14(8-10-2-3-10)12(13)11-4-5-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCZYXTMSRAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2C3CC3)CC4CC4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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